2,4-O-Benzylidene-L-xylose
Overview
Description
2,4-O-Benzylidene-L-xylose is a sugar derivative generally utilized in biomedical projects related to drug synthesis . Specifically, it has a role in the creation of antiviral drugs to combat viral diseases by inhibiting their functionality within the host body .
Synthesis Analysis
The sonochemical synthesis of benzylidene derivatives of enolizable carbonyls, which includes this compound, has been described in a research paper . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Molecular Structure Analysis
The molecular formula of this compound is C12H14O5 . Its molecular weight is 238.24 g/mol .Chemical Reactions Analysis
The reaction of carbohydrates with aldehydes and ketones has been comprehensively reviewed . The acetal formation is believed to be a stepwise process that initially involves the hemiacetal formation .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 458.1°C . Its density is predicted to be 1.362 g/cm3 . The pKa value is predicted to be 12.74 .Scientific Research Applications
Synthesis of Chemical Compounds : 2,4-O-Benzylidene-L-xylose has been used in the synthesis of various chemical compounds. For instance, it was converted via a Wittig reaction into a compound that served as a weak inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis (Kuszmann & Podányi, 1992).
Catalysis : Xylose, which includes this compound, has been used as a green and biodegradable catalyst for the synthesis of various derivatives, demonstrating its utility in environmentally friendly chemical processes (Hashemi-Shahri et al., 2015).
Study of Sugar Derivatives : Research into the properties and reactions of sugar derivatives, including this compound, has been a subject of interest. Studies have explored how these sugars form rings and react under various conditions (Angyal & James, 1970).
Biochemical Applications : In the field of biochemistry, derivatives of this compound have been used in the synthesis of compounds like phytosphingosine and lactosyl-ceramides, which have implications in cellular and molecular biology (Schmidt & Maier, 1988).
Biotechnological Production : this compound, as a component of xylose, has been used in biotechnological applications such as the production of 1,2,4-butanetriol from renewable biomass, demonstrating its role in sustainable chemical production (Cao et al., 2015).
Mass Spectrometry : The compound has also been investigated using mass spectrometry to understand the effects of stereochemical factors, showcasing its relevance in analytical chemistry (Vul'fson et al., 1966).
Mechanism of Action
Target of Action
It is generally utilized in biomedical projects related to drug synthesis .
Biochemical Pathways
, it’s known that carbohydrates like this compound can react with aldehydes and/or ketones in the presence of catalysts to give cyclic acetals and/or ketals. This reaction is routinely used in carbohydrate chemistry for the protection of hydroxyl groups in a sugar to prevent their interference in chemical transformations of other hydroxyl groups of that sugar .
Result of Action
It’s known that it has a role in the creation of antiviral drugs to combat viral diseases by inhibiting their functionality within the host body .
Safety and Hazards
When handling 2,4-O-Benzylidene-L-xylose, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
(4S,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2/t9-,10+,11+,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCKHSIBLXIZKN-FEZOTEKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)C=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952879 | |
Record name | 2,4-O-Benzylidenepentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30608-02-7 | |
Record name | L-Xylose, 2,4-O-(phenylmethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030608027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-O-Benzylidenepentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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